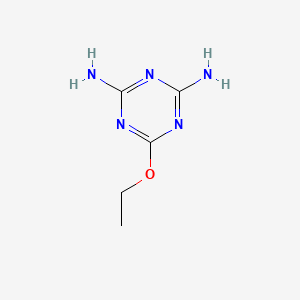

s-Triazine, 4,6-diamino-2-ethoxy-

Vue d'ensemble

Description

s-Triazine, 4,6-diamino-2-ethoxy-: is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 4,6-diamino-2-ethoxy- typically involves the nucleophilic substitution of cyanuric chloride. The process begins with the reaction of cyanuric chloride with ethoxyamine under controlled conditions to introduce the ethoxy group. This is followed by the substitution of the remaining chlorine atoms with amino groups using ammonia or other amine sources. The reaction is usually carried out in solvents such as dioxane or dichloroethane, with the temperature and reaction time carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of s-Triazine, 4,6-diamino-2-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: s-Triazine, 4,6-diamino-2-ethoxy- undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction type for s-triazines, where nucleophiles replace the chlorine atoms in cyanuric chloride.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Condensation Reactions: These reactions involve the formation of larger molecules through the combination of smaller ones, often with the elimination of a small molecule such as water.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, ethoxyamine, and other amines are commonly used. The reactions are typically carried out in solvents like dioxane or dichloroethane at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ethoxyamine and ammonia yields s-Triazine, 4,6-diamino-2-ethoxy- as the primary product .

Applications De Recherche Scientifique

Drug Discovery

s-Triazine derivatives have been extensively studied for their biological activities, including antibacterial, antiviral, anticancer, and antifungal properties.

Anticancer Activity

Research indicates that s-Triazine compounds exhibit significant anticancer activity. For instance, derivatives of s-Triazine have been tested against various cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and K562 (leukemia) .

- Case Study : A study evaluated a series of s-Triazine derivatives for their antiproliferative effects. Among 34 tested compounds, those with Schiff base analogs showed higher activity against A549 and HepG2 cell lines compared to other derivatives .

Antimicrobial Properties

s-Triazine compounds have demonstrated potent antimicrobial activity against multidrug-resistant (MDR) bacteria. For example, derivatives were screened against Staphylococcus aureus and Escherichia coli, showing promising inhibition comparable to standard antibiotics .

- Data Table: Antimicrobial Efficacy of s-Triazine Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| s-Triazine Derivative A | S. aureus | 15 | |

| s-Triazine Derivative B | E. coli | 18 | |

| s-Triazine Derivative C | C. albicans | 0 |

Polymer Science

s-Triazine, 4,6-diamino-2-ethoxy- is also valuable in the field of polymer chemistry. It acts as a comonomer that can significantly alter the properties of polymers.

Polymer Modification

Incorporating s-Triazine into polymer chains can enhance thermal stability and mechanical properties. For example, it has been reported that the introduction of diamino-s-triazines into polymers increases their glass transition temperature and softening point .

- Case Study : Research demonstrated that polymers modified with s-Triazine exhibited improved solubility and specific gravity compared to unmodified polymers .

Agricultural Chemistry

The herbicidal properties of s-Triazine derivatives have been explored as well. Certain fluorinated s-Triazines have shown effective herbicidal activity against various weeds.

Herbicidal Applications

Studies indicate that fluorinated s-Triazines can inhibit weed growth effectively while being less toxic to crops . This makes them suitable candidates for developing environmentally friendly herbicides.

- Data Table: Herbicidal Activity of Fluorinated s-Triazines

Mécanisme D'action

The mechanism of action of s-Triazine, 4,6-diamino-2-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth .

Comparaison Avec Des Composés Similaires

Hexamethylmelamine: Used clinically for its antitumor properties.

2-Amino-4-morpholino-s-triazine: Known for its anticancer activity.

Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.

Uniqueness: s-Triazine, 4,6-diamino-2-ethoxy- stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ethoxy group and diamino substitutions make it particularly versatile for various synthetic applications and biological interactions .

Activité Biologique

s-Triazine, specifically the compound 4,6-diamino-2-ethoxy-, is a member of the triazine family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. This article explores the biological activity of 4,6-diamino-2-ethoxy-s-triazine, highlighting its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Overview of s-Triazine Compounds

The s-triazine core structure is characterized by a six-membered ring containing three nitrogen atoms. This unique arrangement allows for a variety of substitutions that can enhance biological activity. The general properties of s-triazines include:

- Anticancer Activity : Many derivatives exhibit selective toxicity towards cancer cells.

- Antimicrobial Properties : Effective against various bacteria and fungi.

- Antiviral Effects : Some derivatives show significant activity against viruses.

The biological activity of 4,6-diamino-2-ethoxy-s-triazine is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumorigenesis, which can lead to reduced cancer cell proliferation .

- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, contributing to their anticancer effects .

- Nucleophilic Substitution : The reactivity of the s-triazine ring facilitates nucleophilic substitutions that can modify biological pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4,6-diamino-2-ethoxy-s-triazine and its derivatives:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of s-triazine derivatives, including 4,6-diamino-2-ethoxy-. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, with IC50 values ranging from 0.20 µM to 1.25 µM for A549 and MCF-7 cells respectively. The mechanism was linked to the inhibition of PI3K/mTOR signaling pathways, which are crucial for cell growth and survival .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of s-triazine derivatives was assessed against multi-drug resistant (MDR) clinical isolates. The compounds demonstrated potent antibacterial activity, suggesting their potential as therapeutic agents in treating resistant infections .

Propriétés

IUPAC Name |

6-ethoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3,(H4,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZPBJHXLZKTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182523 | |

| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-44-3 | |

| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.